Dipentadecanoin

Übersicht

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Dipentadecanoin kann durch Veresterungsreaktionen mit Glycerin und Pentadecansäure synthetisiert werden. Die Reaktion erfordert typischerweise einen Katalysator wie Schwefelsäure oder p-Toluolsulfonsäure und wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung zu gewährleisten .

Industrielle Produktionsmethoden

In industrieller Umgebung beinhaltet die Produktion von this compound die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu erreichen. Der Prozess kann Schritte wie die Reinigung durch Destillation oder Umkristallisation umfassen, um alle Verunreinigungen zu entfernen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Peroxiden und anderen oxidativen Abbauprodukten führen.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole umwandeln.

Substitution: Substitutionsreaktionen können an den Ester-Funktionsgruppen auftreten, was zur Bildung verschiedener Esterderivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Peroxide und Carbonsäuren.

Reduktion: Alkohole.

Substitution: Verschiedene Esterderivate.

Analyse Chemischer Reaktionen

Types of Reactions

Dipentadecanoin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: Substitution reactions can occur at the ester functional groups, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Peroxides and carboxylic acids.

Reduction: Alcohols.

Substitution: Various ester derivatives.

Wissenschaftliche Forschungsanwendungen

Dipentadecanoin wurde aufgrund seiner einzigartigen Struktur und Eigenschaften in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt :

Chemie: Als Modellverbindung zur Untersuchung von Lipidverhalten und -interaktionen.

Biologie: Untersucht wurden seine Auswirkungen auf Zellmembranen und sein Potenzial als lipidbasiertes Arzneimittel-Abgabesystem.

Medizin: Erforscht wurden seine potenziellen therapeutischen Anwendungen, einschließlich seiner Rolle im Lipidstoffwechsel und als Bestandteil pharmazeutischer Formulierungen.

Wirkmechanismus

Der vollständige Wirkmechanismus von this compound ist noch nicht geklärt. Es wird angenommen, dass es mit Zellmembranen interagiert und deren Eigenschaften beeinflusst. Diese Interaktion kann die Membranfluidität, -permeabilität und die Funktion von membrangebundenen Proteinen beeinflussen . Die molekularen Ziele und Pfade, die an diesen Effekten beteiligt sind, werden derzeit noch untersucht.

Wirkmechanismus

The complete mechanism of action of dipentadecanoin remains elusive. it is believed to interact with cell membranes, subsequently influencing their properties. This interaction may affect membrane fluidity, permeability, and the function of membrane-bound proteins . The molecular targets and pathways involved in these effects are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Glyceryltrioleat: Ein weiteres Glycerin-basiertes Lipid mit unterschiedlichen Fettsäureketten.

Pentadecansäure: Die Fettsäurekomponente von Dipentadecanoin.

Glyceryldipalmitat: Eine ähnliche Verbindung mit Palmitinsäure anstelle von Pentadecansäure.

Einzigartigkeit

Die Einzigartigkeit von this compound liegt in seiner spezifischen Fettsäurezusammensetzung und den daraus resultierenden Eigenschaften.

Eigenschaften

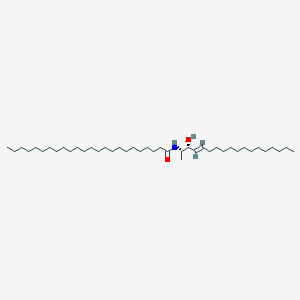

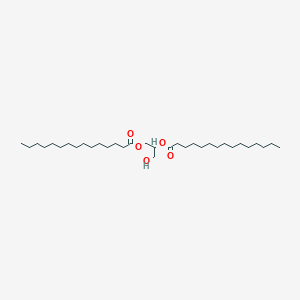

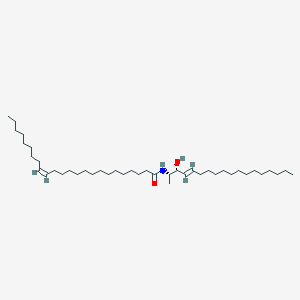

IUPAC Name |

(3-hydroxy-2-pentadecanoyloxypropyl) pentadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32(35)37-30-31(29-34)38-33(36)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYXULJVROPNGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H64O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[3-[1-[(2'-chloro[1,1'-biphenyl]-3-yl)methyl]-2,5-dioxo-4-imidazolidinyl]propyl]-ethanimidamide](/img/structure/B3025967.png)

![5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3025976.png)